Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate
Description
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with two ketone groups at positions 2 and 5. The hydrazinecarboxylate moiety, linked via a methylene bridge, introduces a reactive ester group (COOCH₃) and a hydrazine functionality.
Properties
Molecular Formula |
C7H10N4O4 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
methyl N-[(2,4-dioxo-1H-pyrimidin-6-yl)methylamino]carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-15-7(14)11-8-3-4-2-5(12)10-6(13)9-4/h2,8H,3H2,1H3,(H,11,14)(H2,9,10,12,13) |
InChI Key |
XZIFSCKIAWJNBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can be used to modify the pyrimidine ring or other functional groups.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving nucleic acid derivatives due to its structural similarity to nucleotides.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially affecting their function. The hydrazinecarboxylate group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- The hydrazinecarboxylate ester in the target compound distinguishes it from analogs like the carboxamide () or aldehyde (), offering distinct reactivity (e.g., ester hydrolysis vs. carboxamide stability) .
- The methylene bridge linking the pyrimidine and hydrazine moieties is conserved across analogs, suggesting shared conformational flexibility .
- Substituents like the hydroxypropyl group () or sulfamoylphenyl () influence solubility and steric effects, which could guide the target compound’s derivatization .
Comparison :
- The target compound’s synthesis may benefit from solvent-free conditions (as in ) to enhance efficiency and reduce costs .
- Esterification steps (for the COOCH₃ group) might require mild conditions to preserve the pyrimidine core’s integrity.
Key Differences :
- The ester group in the target compound may enhance lipophilicity compared to carboxamides or aldehydes, improving membrane permeability in drug delivery .
- Unlike the hydroxypropyl substituent (), the methylene-linked hydrazinecarboxylate offers a site for further functionalization (e.g., coupling with amines or carbonyl compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
